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molecular formula C7H10N2 B1204620 Benzylhydrazine CAS No. 555-96-4

Benzylhydrazine

Cat. No. B1204620
M. Wt: 122.17 g/mol
InChI Key: NHOWLEZFTHYCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07649015B2

Procedure details

Triflate 12 was prepared from diethyl hydroxymethylphosphonate (2 g, 11.9 mmol), 2,6-lutidine (2.1 mL, 17.9 mmol), and trifluoromethanesulfonic anhydride (2.5 mL; 14.9 mmol) as described for compound 9. To a solution of phenol 8 (60 mg, 0.10 mmol) in THF (2 mL) was added Cs2CO3 (65 mg, 0.20 mmol) and triflate 12 (45 mg, 0.15 mmol) in THF (0.25 mL). The mixture was stirred at room temperature for 2 h and additional triflate (0.15 mmol) in THF (0.25 mL) was added. After 2 h the reaction mixture was partitioned between EtOAc and saturated NaCl. The organic phase was dried (MgSO4), filtered, and evaporated under reduced pressure. The crude product was chromatographed on silica gel (EtOAc) to give a residue that was purified by chromatography on silica gel (5% 2-propanol/CH2Cl2) to afford the diethylphosphonate as a foam: 1H NMR (CDCl3) δ 7.66 (d, 2H), 7.10 (d, 2H), 6.94 (d, 2H), 6.82 (d, 2H), 5.60 (d, 1H), 4.97 (d, 2H), 4.23-4.13 (m, 6H), 3.93-3.62 (m, 10H), 3.12-2.68 (m, 7H), 1.84-1.44 (m, 3H), 1.31 (t, 6H), 0.88-0.82 (2d, 6H); 31P NMR (CDCl3) δ 17.7; MS (ESI) 729 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
65 mg
Type
reactant
Reaction Step Three
Quantity
45 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three
Quantity
0.15 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC[P:3](=[O:10])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].N1[C:16]([CH3:17])=[CH:15][CH:14]=CC=1C.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.C(OCC1C=CC=CC=1)C1C=CC=CC=1.C1(O)C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:62]([NH:69][NH2:70])C1C=CC=CC=1.[O-]S(C(F)(F)F)(=O)=O>C1COCC1>[CH2:62]([NH:69][NH2:70])[C:9]1[CH:8]=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH2:5]([O:4][PH:3](=[O:10])[O:7][CH2:8][CH3:9])[CH3:6] |f:5.6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OCP(OCC)(OCC)=O
Name
Quantity
2.1 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1=CC=CC=C1
Step Three
Name
Quantity
60 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Cs2CO3
Quantity
65 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
45 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NN
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.15 mmol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F
Name
Quantity
0.25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h the reaction mixture was partitioned between EtOAc and saturated NaCl
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (EtOAc)
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (5% 2-propanol/CH2Cl2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NN
Name
Type
product
Smiles
C(C)OP(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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